molecular formula C25H26N4O4 B2673057 (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide CAS No. 889388-40-3

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

Cat. No. B2673057
CAS RN: 889388-40-3
M. Wt: 446.507
InChI Key: SCMQCXDBEFPYHV-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and NMR Studies

Research into similar compounds to (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide has focused on their crystal structures and NMR solution studies. For instance, Quiroga et al. (1999) studied 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing that the 2H-tautomers are preferred in solution, with X-ray diffraction studies supporting this finding in crystal structures (Quiroga et al., 1999).

Chemical Synthesis

Chemical synthesis techniques have been explored for compounds with similar structures. For example, Jian (2006) synthesized Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, investigating the effects of reaction temperature and solvent on yield (Jian, 2006).

Polyamides and Polyimides with Functional Groups

Kim et al. (2016) explored the creation of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups. These polymers showed excellent solubility and thermal stability, indicating potential applications in materials science (Kim et al., 2016).

Catalytic Hydrogenation Studies

Research by Donoghue et al. (2007) on the rhodium-catalyzed hydrogenation of enamides, including structures similar to (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide, revealed insights into the effects of different ligands and substrates on the reaction mechanism (Donoghue et al., 2007).

Exploration in Organic Synthesis

Research by Ahmed (2017) discussed the synthesis of various enaminone derivatives from (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione, demonstrating the versatility of such compounds in organic synthesis (Ahmed, 2017).

Photodegradation Studies

Pinna and Pusino (2011) investigated the photodegradation of the herbicide cyhalofop, which shares structural similarities with (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide, providing insights into environmental interactions of similar compounds (Pinna & Pusino, 2011).

properties

IUPAC Name

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-5-13-33-21-12-11-18(15-22(21)32-4)14-19(16-26)24(30)27-23-17(2)28(3)29(25(23)31)20-9-7-6-8-10-20/h6-12,14-15H,5,13H2,1-4H3,(H,27,30)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMQCXDBEFPYHV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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